4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C9H13FO2 and a molecular weight of 172.2 g/mol It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves the fluorination of a bicyclo[2.2.1]heptane derivative followed by carboxylation. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: The rigidity of the bicyclo[2.2.1]heptane core can be utilized in the development of new materials with desirable mechanical properties.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site .
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid: This compound is similar in structure but has additional functional groups that may confer different biological activities.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclo[2.2.1]heptane core but differ in their substituents, leading to variations in their chemical and physical properties.
Uniqueness
4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
Properties
IUPAC Name |
4-(fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c10-6-8-1-3-9(5-8,4-2-8)7(11)12/h1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWBFLQHSMDVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CF)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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